molecular formula C10H11N3O3S B2943204 Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate CAS No. 145694-86-6

Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate

Cat. No.: B2943204
CAS No.: 145694-86-6
M. Wt: 253.28
InChI Key: MQMVOCWCDBOYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate is a heterocyclic compound with the molecular formula C10H11N3O3S.

Preparation Methods

The synthesis of Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate can be achieved through various methods. One common approach involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under microwave irradiation . This method is advantageous due to its efficiency and environmentally friendly nature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate is unique due to its specific structural features and biological activities. Similar compounds include:

Biological Activity

Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

PropertyDetails
Chemical Formula C₁₀H₁₁N₃O₃S
CAS Number 145694-86-6
Molecular Weight 239.27 g/mol
IUPAC Name This compound
Hazard Information Irritant

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through cyclocondensation reactions involving thioketones and pyrimidine derivatives under controlled conditions. Various methods have been reported in the literature for the efficient synthesis of this compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiadiazole and pyrimidine derivatives. This compound has shown promising antibacterial activity against various strains:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antitumor Activity

Research has also highlighted the antitumor properties of compounds containing thiadiazole and pyrimidine moieties. In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Phosphorus Sulfur and Silicon evaluated various thiadiazole derivatives against standard microbial strains. Ethyl (7-methyl-5-oxo) derivative showed effective inhibition comparable to known antibiotics .
  • Antitumor Research : A publication in MDPI reported on the synthesis of thiadiazole derivatives with antitumor activity. The study found that ethyl (7-methyl) derivative significantly inhibited the proliferation of cancer cells through mitochondrial pathways .

Properties

IUPAC Name

ethyl 2-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-3-16-9(15)5-7-12-13-8(14)4-6(2)11-10(13)17-7/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMVOCWCDBOYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=O)C=C(N=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.